molecular formula C13H11F3N2O3S B3023226 N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide CAS No. 952183-74-3

N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide

Cat. No. B3023226
M. Wt: 332.3 g/mol
InChI Key: KNTFERUGZAZTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound's structure suggests it may have potential interactions with various biological targets due to the presence of a trifluoromethyl group and a pyridinyl moiety, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, yielding the product in high yield . Similarly, the synthesis of other benzenesulfonamide derivatives, such as those bearing a pyrrolidinone moiety or a pyrimidinyl group, follows analogous strategies, involving condensation or substitution reactions .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using X-ray diffraction, which provides detailed information about the crystal packing and molecular conformation. For instance, the crystal structures of copper(II) and nickel(II) complexes with benzenesulfonamide ligands were determined, showing a distorted square-planar environment around the metal atoms . The molecular structure can significantly influence the biological activity of these compounds.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, including those that lead to the formation of complexes with metals or the introduction of additional functional groups. The reactivity of the sulfonamide group allows for further chemical modifications, which can be used to fine-tune the properties of the compound for specific applications, such as the development of selective carbonic anhydrase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and binding affinity to biological targets, are crucial for their potential therapeutic use. For example, the introduction of methyl groups or halogen atoms can affect the binding affinity of benzenesulfonamides to carbonic anhydrase isoforms, as well as their selectivity towards specific isoforms . Computational methods, such as Density Functional Theory (DFT), are often used to predict these properties and guide the design of new compounds .

Case Studies

Several benzenesulfonamide derivatives have been evaluated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For instance, some compounds showed remarkable activity against a panel of human tumor cell lines , while others were tested for their antimicrobial and anti-HIV activities . These studies provide valuable insights into the potential therapeutic applications of benzenesulfonamide derivatives and highlight the importance of structural modifications to achieve desired biological effects.

Safety And Hazards

The safety data sheet for a similar compound, “N-Methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)11-5-3-10(4-6-11)21-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFERUGZAZTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161437
Record name N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide

CAS RN

952183-74-3
Record name N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide
Reactant of Route 6
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.